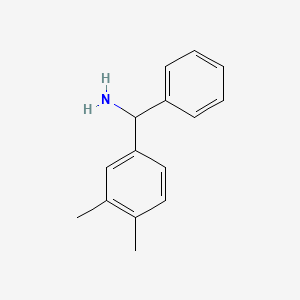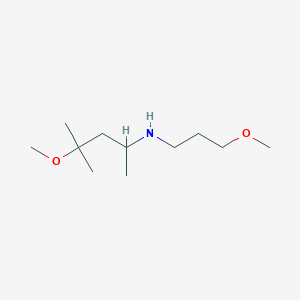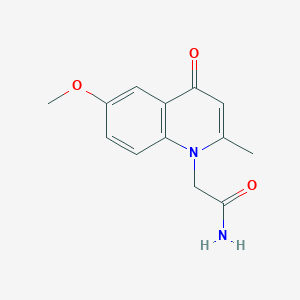
N-(3-iodophenyl)thiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophényl)thiolan-3-amine est un composé organique de formule moléculaire C10H12INS. Il se caractérise par la présence d'un atome d'iode lié à un cycle phényle, lui-même lié à un groupe thiolan-3-amine. Ce composé présente un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(3-iodophényl)thiolan-3-amine implique généralement la N-arylation de la thiolan-3-amine avec des halogénures de 3-iodophényle. Une méthode courante est la réaction de couplage sans métal de transition, qui utilise l'hydrure de sodium comme base et l'o-diiodoarène comme précurseur d'aryne . Cette réaction peut être réalisée dans un simple flacon sans avoir besoin de réactifs strictement anhydres ni d'atmosphère inerte.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la N-(3-iodophényl)thiolan-3-amine ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et les concentrations des réactifs, afin d'obtenir des rendements et une pureté plus élevés à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3-iodophényl)thiolan-3-amine peut subir divers types de réactions chimiques, notamment:
Réactions de substitution: L'atome d'iode sur le cycle phényle peut être substitué par d'autres nucléophiles, tels que les thiolates et les amines.
Réactions d'oxydation et de réduction: Le groupe thiolan-3-amine peut participer à des réactions d'oxydation et de réduction, modifiant l'état d'oxydation de l'atome de soufre.
Réactifs et conditions courants
Réactions de substitution: Les réactifs courants comprennent les thiolates et les amines, souvent en présence d'une base telle que l'hydrure de sodium.
Réactions d'oxydation: Des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction: Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Réactions de substitution: Les produits comprennent divers dérivés phényles substitués, en fonction du nucléophile utilisé.
Réactions d'oxydation et de réduction: Les produits comprennent des formes oxydées ou réduites du groupe thiolan-3-amine.
Applications de la recherche scientifique
La N-(3-iodophényl)thiolan-3-amine a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie: Investigated for its potential biological activity and interactions with biomolecules.
Médecine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industrie: Utilized in the development of novel materials and chemical processes.
Mécanisme d'action
Le mécanisme d'action de la N-(3-iodophényl)thiolan-3-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. L'atome d'iode sur le cycle phényle peut participer à la liaison halogène, influençant l'affinité de liaison et la spécificité du composé. Le groupe thiolan-3-amine peut interagir avec diverses voies biologiques, modulant potentiellement l'activité enzymatique ou la signalisation des récepteurs.
Applications De Recherche Scientifique
N-(3-iodophenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-iodophenyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiolan-3-amine moiety can interact with various biological pathways, potentially modulating enzyme activity or receptor signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Iodophénol: Un composé aromatique avec un atome d'iode lié à un cycle phényle et un groupe hydroxyle.
N-Phénylthiolan-3-amine: Structure similaire mais sans l'atome d'iode.
Unicité
La N-(3-iodophényl)thiolan-3-amine est unique en raison de la présence à la fois d'un atome d'iode et d'un groupe thiolan-3-amine. Cette combinaison confère une réactivité chimique et une activité biologique potentielle distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C10H12INS |
|---|---|
Poids moléculaire |
305.18 g/mol |
Nom IUPAC |
N-(3-iodophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2 |
Clé InChI |
WBPIDSWPOMIJMU-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1NC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)

![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)










![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)
